molecular formula C14H42O7Si7 B13432332 Tetradecamethylcycloheptasiloxane-d42

Tetradecamethylcycloheptasiloxane-d42

Cat. No.: B13432332
M. Wt: 561.33 g/mol
InChI Key: GSANOGQCVHBHIF-JWJHIZKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Cyclosiloxane Compounds in Advanced Chemical Science

Cyclic siloxanes, or cyclosiloxanes, are foundational to the broader family of silicone materials. epa.gov Their hybrid inorganic-organic nature, combining a robust silicon-oxygen backbone with organic side groups, imparts a unique set of properties that are leveraged across numerous scientific and industrial domains. texilajournal.com

The fundamental structure of a cyclosiloxane is a closed loop of alternating silicon and oxygen atoms. epa.govtexilajournal.com In the common polydimethylcyclosiloxanes, each silicon atom is also bonded to two methyl groups. itrcweb.org The Si-O-Si bond angle is notably flexible and wider than corresponding C-O-C angles in organic ethers, which contributes to the high flexibility and low glass transition temperatures of polysiloxane materials. texilajournal.com

A primary mechanism in the chemistry of these compounds is ring-opening polymerization (ROP). nih.gov This process can be initiated by either cationic or anionic catalysts, which cleave the Si-O bond in the monomer ring. nih.govlcms.cz The resulting linear species then propagates by attacking other cyclic monomers, ultimately forming high-molecular-weight silicone polymers. epa.gov The strain within the cyclosiloxane ring influences the rate of polymerization; for example, the strained three-unit ring of hexamethylcyclotrisiloxane (B157284) (D3) polymerizes much faster than the less-strained four-unit ring of octamethylcyclotetrasiloxane (B44751) (D4). nih.gov

Research into organosilicon compounds dates back to the early 20th century with the pioneering work of Frederick Kipping, who first noted the distinct reactivity of the Si-O-Si group compared to its carbon-based counterpart. nih.gov Commercial interest surged in the mid-20th century with the development of methods for producing cyclic monomers like D4, which serve as the primary building blocks for silicone polymers. epa.gov

Initially, research focused on the synthesis and polymerization of these compounds to create a vast array of silicone products, from fluids and elastomers to resins. nih.gov In recent decades, as the widespread use of these materials has continued, the research focus has expanded significantly. researchgate.net Growing awareness of their environmental presence has spurred extensive investigation into their fate, transport, and potential for bioaccumulation, with a particular focus on cyclic volatile methyl siloxanes (cVMS) due to their volatility and detection in various environmental compartments. researchgate.netnih.gov This has led to the development of sophisticated analytical methods to monitor their concentrations in air, water, soil, and biota. researchgate.net

Defining the Specific Research Context of Tetradecamethylcycloheptasiloxane-d42

Tetradecamethylcycloheptasiloxane, also known as D7, is a cyclosiloxane with seven dimethylsiloxane units. Its deuterated form, this compound, where the 42 hydrogen atoms on the methyl groups are replaced by deuterium (B1214612), serves a highly specialized and critical role in modern research.

Deuterium labeling is a powerful technique in chemistry for elucidating reaction mechanisms and tracing the movement of substances through complex systems. nih.gov The substitution of hydrogen with its heavier isotope, deuterium, creates a molecule that is chemically very similar to the original but physically distinguishable by its mass. This mass difference allows it to be used as a tracer without significantly altering the chemical behavior of the system under study.

In mechanistic studies, deuterated compounds are invaluable. For instance, the "kinetic isotope effect," where the C-D bond breaks more slowly than the C-H bond, can help determine the rate-limiting step of a reaction. In the context of siloxanes, deuterated analogues can be used to study complex atmospheric degradation pathways. By tracking the fragments of deuterated siloxanes in chamber experiments, researchers can gain a clearer understanding of their oxidation mechanisms, which is crucial for building accurate environmental fate models. itrcweb.org

The primary rationale for using this compound is its application as an internal standard in quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS). texilajournal.comnih.gov D7 is a compound of environmental interest, detected in air emissions from sources like personal care products, sealants, and electronics. To accurately measure its concentration in complex environmental samples such as sediment, water, or biological tissues, a robust analytical method is essential.

The isotope dilution method is considered a gold standard for quantitative analysis. texilajournal.com It involves adding a known amount of the isotopically labeled standard (in this case, this compound) to the sample at the beginning of the analytical procedure. texilajournal.com The labeled standard behaves almost identically to the non-labeled target analyte (the native D7) throughout extraction, cleanup, and analysis. nih.gov Any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard in the final analysis (typically by Gas Chromatography-Mass Spectrometry, GC/MS), the original concentration of the analyte in the sample can be calculated with high accuracy and precision, effectively correcting for matrix effects and recovery losses. itrcweb.orgnih.gov The commercial availability of this compound as a certified reference material underscores its importance for ensuring reliable data in environmental monitoring.

Current Research Gaps and Future Perspectives in this compound Studies

Despite the critical role of D7 and its deuterated analogue, significant research gaps remain. Compared to the more extensively studied cVMS compounds like D4, D5, and D6, there is limited experimental data on the toxicity and potential adverse health effects of D7 exposure. Much of the available toxicity data for the cVMS group as a whole is modeled based on D4 and D5, creating a significant data gap in the exposure and risk assessment for D7 specifically.

Future research will likely focus on several key areas. There is a pressing need for comprehensive toxicological studies on D7 to provide the data necessary for a thorough risk assessment. Furthermore, as analytical techniques become more sensitive, studies will likely expand to include a broader range of environmental compartments and geographical locations to better understand the global distribution and long-term fate of D7. The use of this compound will be indispensable in these efforts, ensuring the accuracy of the data generated. Mechanistic studies, potentially using D7-d42 as a tracer, will also be crucial for refining models that predict the environmental transformation and transport of this and other higher-order cyclosiloxanes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H42O7Si7

Molecular Weight

561.33 g/mol

IUPAC Name

2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecakis(trideuteriomethyl)-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane

InChI

InChI=1S/C14H42O7Si7/c1-22(2)15-23(3,4)17-25(7,8)19-27(11,12)21-28(13,14)20-26(9,10)18-24(5,6)16-22/h1-14H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3,11D3,12D3,13D3,14D3

InChI Key

GSANOGQCVHBHIF-JWJHIZKXSA-N

Isomeric SMILES

[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Tetradecamethylcycloheptasiloxane D42

Advanced Synthetic Pathways for Cyclic Heptasiloxanes

The formation of the heptasiloxane ring is a nuanced process that can be achieved through controlled oligomerization of siloxane precursors. The primary strategy involves the hydrolysis and condensation of a deuterated dichlorodimethylsilane (B41323) monomer, (CD₃)₂SiCl₂.

Controlled Oligomerization Techniques for D7 Formation

The synthesis of the target compound commences with the preparation of the deuterated monomer, bis(trideuteromethyl)dichlorosilane. This is typically achieved via a Grignard reaction, where silicon tetrachloride (SiCl₄) is reacted with methyl-d3-magnesium iodide (CD₃MgI). The stoichiometry and reaction conditions of this step are critical to ensure the complete substitution of chlorine atoms with the deuterated methyl groups.

Following the synthesis of (CD₃)₂SiCl₂, a carefully controlled hydrolysis is performed. This reaction, where the dichlorosilane (B8785471) is reacted with water, leads to the formation of silanediols, (CD₃)₂Si(OH)₂. These intermediates are highly reactive and readily undergo condensation to form a mixture of linear and cyclic polysiloxanes. uni-wuppertal.de The ratio of cyclic to linear products and the distribution of ring sizes are heavily influenced by the reaction conditions.

To favor the formation of the seven-membered ring (D7), the hydrolysis is often carried out in a two-phase system, typically with a non-polar organic solvent and water. researchgate.net The concentration of the silane (B1218182) precursor in the organic phase is kept low to promote intramolecular cyclization over intermolecular polymerization. Temperature and pH are also crucial parameters; neutral to slightly basic conditions are generally preferred for the formation of cyclic siloxanes. researchgate.net The hydrolysis of dichlorodimethylsilane initially produces a mixture of short-chain linear and cyclic oligomers. uni-wuppertal.de

Catalytic Systems in Cyclosiloxane Synthesis

To enhance the yield and selectivity of Tetradecamethylcycloheptasiloxane-d42, catalytic systems are employed to facilitate the cyclization of the intermediate siloxane oligomers. Both acid and base catalysts have been shown to be effective in promoting the ring-chain equilibration of polysiloxanes. frontiersin.org

Table 1: Catalytic Systems for Cyclosiloxane Synthesis

Catalyst Type Examples Mechanism
Acid Catalysts Sulfuric Acid, Lewis Acids (e.g., BF₃) Protonation of siloxane oxygen atoms, followed by nucleophilic attack and ring rearrangement.

| Base Catalysts | Potassium Hydroxide (KOH), Tetrabutylammonium Hydroxide | Deprotonation of terminal silanol (B1196071) groups to form reactive silanolates that drive cyclization. |

For the synthesis of D7, a dilute solution of the deuterated siloxane oligomers is treated with a catalyst at elevated temperatures. This process, known as cracking or depolymerization, breaks down high molecular weight polymers and re-equilibrates the mixture to favor the formation of thermodynamically stable cyclic species. The distribution of cyclic siloxanes (Dn) is influenced by the specific catalyst and reaction conditions. By carefully controlling these parameters, the yield of the desired D7 fraction can be maximized. nih.gov

Deuterium (B1214612) Incorporation Mechanisms and Techniques

The successful synthesis of this compound hinges on the efficient and complete incorporation of deuterium at all 42 hydrogen positions on the fourteen methyl groups.

Principles of Selective Deuteration in Organosilicon Chemistry

The primary strategy for achieving perdeuteration of the methyl groups is to start with a fully deuterated precursor. The use of methyl-d3-magnesium iodide (CD₃MgI) as the Grignard reagent ensures that the methyl groups attached to the silicon atom are fully deuterated from the outset. researchgate.net This "bottom-up" approach is generally more efficient and provides a higher level of isotopic enrichment compared to attempting to perform H-D exchange on a pre-formed non-deuterated cyclosiloxane.

Direct H-D exchange on the methyl groups of a pre-synthesized D7 molecule is challenging due to the high strength of the C-H bonds and the potential for side reactions under the harsh conditions that would be required. Therefore, the synthetic strategy relies on the high isotopic purity of the starting deuterated methylating agent.

Optimization of Deuterium Exchange and Labeling Efficiency for -d42 Analogue

To ensure the highest possible isotopic enrichment in the final product, several factors must be optimized:

Purity of Deuterated Reagents: The isotopic purity of the methyl-d3-magnesium iodide is paramount. Commercially available reagents with high atom % D are essential. researchgate.net

Exclusion of Protic Impurities: The Grignard reaction and all subsequent steps must be carried out under strictly anhydrous conditions. Any trace amounts of water or other protic solvents can react with the Grignard reagent to produce methane-d3 (B1588962) and introduce non-deuterated methyl groups into the product.

Reaction Work-up: During the work-up of the Grignard reaction and the subsequent hydrolysis of the deuterated dichlorodimethylsilane, care must be taken to avoid any back-exchange or introduction of protic impurities.

The efficiency of the deuterium labeling can be assessed at various stages of the synthesis using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). gac.edu

Purification and Isolation Methodologies for High Purity this compound

The crude product from the cyclization reaction is a mixture of various deuterated cyclic siloxanes (Dn-d6n) and potentially some linear oligomers. The isolation of high-purity this compound requires efficient purification techniques.

Fractional distillation under reduced pressure is the most common and effective method for separating the different cyclic siloxanes. The boiling points of the cyclic siloxanes increase with their ring size. This allows for the separation of the D7 fraction from the lower boiling D3-D6 and higher boiling D8+ fractions.

Table 2: Physical Properties for Separation of Cyclosiloxanes

Compound Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg)
Hexamethylcyclotrisiloxane (B157284) (D3) 222.46 134
Octamethylcyclotetrasiloxane (B44751) (D4) 296.62 175
Decamethylcyclopentasiloxane (B1670010) (D5) 370.77 210
Dodecamethylcyclohexasiloxane (B120686) (D6) 444.92 245

| Tetradecamethylcycloheptasiloxane (D7) | 519.08 | 276 |

Note: The boiling points for the deuterated analogues will be very similar to the non-deuterated compounds.

For achieving very high purity, preparative gas chromatography (GC) can also be employed. The purity of the final product and its isotopic enrichment are confirmed using a combination of analytical techniques, including GC-MS and NMR spectroscopy. High-resolution mass spectrometry can be used to determine the exact mass and confirm the isotopic distribution, ensuring the desired level of deuteration has been achieved. gac.edu

Chromatographic Separation Protocols

Chromatographic techniques are paramount for the separation and purification of isotopically labeled compounds, leveraging subtle differences in physical properties between deuterated and non-deuterated molecules. Gas chromatography (GC) is a particularly powerful method for the analysis and purification of volatile siloxanes.

The separation of deuterated compounds from their protiated counterparts is a well-documented phenomenon in gas chromatography. nih.gov Typically, deuterated analytes exhibit slightly shorter retention times than their hydrogen-containing analogs. nih.gov This "chromatographic isotope effect" is attributed to the differences in intermolecular interactions between the analytes and the stationary phase of the GC column. nih.gov For this compound, this would mean it is expected to elute slightly earlier than its non-deuterated form, Tetradecamethylcycloheptasiloxane.

A comprehensive two-dimensional gas chromatography (GCxGC) approach can offer enhanced separation for complex mixtures of siloxanes. researchgate.net The selection of the stationary phase is critical; common phases for siloxane analysis include polydimethylsiloxane-based columns. chromatographyonline.com For separating isotopologues, highly polar stationary phases have been shown to be effective. nih.gov

Table 1: Illustrative Gas Chromatography Parameters for Siloxane Separation

ParameterValue
Column Highly polar (e.g., 70% cyanopropyl polysilphenylene-siloxane)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Oven Program Initial temperature hold, followed by a temperature ramp
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

This table presents a general set of parameters; specific conditions would need to be optimized for the separation of this compound.

Solid-phase extraction (SPE) can also be employed as a purification step prior to chromatographic analysis. Thiol silica (B1680970) columns have been successfully used for the purification of other isotopically labeled elements, suggesting a potential application for purifying deuterated siloxanes from certain impurities. rsc.org Furthermore, silica gel can be used to selectively extract polar impurities from nonpolar siloxane feedstocks. google.com

Distillation and Recrystallization Techniques for Volatile Siloxanes

Distillation is a fundamental technique for the purification of volatile compounds like cyclic siloxanes. The slight difference in boiling points between deuterated and non-deuterated compounds can be exploited for their separation through fractional distillation. libretexts.org For instance, deuterium oxide (D₂O) has a boiling point of 101.4 °C, slightly higher than that of water (H₂O) at 100.0 °C. libretexts.org A similar, albeit smaller, difference would be expected for this compound compared to its non-deuterated counterpart.

Vacuum distillation is often employed for siloxanes to reduce the boiling point and prevent thermal degradation. google.com For drying deuterated solvents, distillation over a drying agent like calcium hydride is a common practice, which could be adapted for the final purification of deuterated siloxanes to remove any residual water. researchgate.net

Recrystallization is a powerful purification technique for solid compounds, based on differential solubility in a given solvent at different temperatures. rubingroup.orgmt.com While many low molecular weight siloxanes are liquids at room temperature, some may have melting points that allow for recrystallization from a suitable solvent. The choice of solvent is critical and is guided by the principle of "like dissolves like". rubingroup.org For low-melting, non-polar compounds like siloxanes, non-polar solvents or solvent pairs are often employed. wisc.edu However, care must be taken as low-melting compounds can sometimes "oil out" instead of crystallizing. rubingroup.orgwisc.edu

Table 2: Potential Solvents for Recrystallization of Low-Melting Siloxanes

SolventPolarityBoiling Point (°C)Notes
Hexane Non-polar69Suitable for non-polar compounds.
Acetone Polar Aprotic56Can be used in solvent pairs.
Isopropanol Polar Protic82May be used for siloxanes with some polarity.
Water Polar Protic100Used in solvent pairs for compounds that may separate as liquids. wisc.edu

This table provides examples of solvents that could be screened for the recrystallization of siloxane compounds. The suitability for this compound would need to be determined experimentally.

Advanced Analytical Techniques for the Characterization and Detection of Tetradecamethylcycloheptasiloxane D42

Spectroscopic Approaches for Structural Elucidation and Isotopic Purity Assessment

The precise characterization of isotopically labeled compounds such as Tetradecamethylcycloheptasiloxane-d42 is fundamental to its application in research and industry. Advanced analytical techniques are required not only to confirm the structural integrity of the siloxane ring but also to accurately determine the extent and location of deuterium (B1214612) incorporation. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide a powerful toolkit for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Siloxane Analysis

NMR spectroscopy is an indispensable tool for the non-destructive analysis of deuterated molecules. It offers detailed information about the atomic-level structure and the isotopic composition of a sample.

The combination of proton (¹H-NMR) and deuterium (²H-NMR) spectroscopy offers a robust and highly accurate method for determining the isotopic abundance in deuterated compounds. These two techniques provide complementary information essential for a complete purity assessment.

¹H-NMR: This technique is used to detect and quantify any residual, non-deuterated methyl protons (-CH₃) in the this compound molecule. The presence of a signal in the ¹H spectrum indicates incomplete deuteration. By integrating this signal and comparing it to a known internal standard, the exact amount of the non-deuterated analogue can be calculated.

²H-NMR: Conversely, ²H-NMR directly observes the deuterium nuclei. For this compound, a sharp signal corresponding to the deuterated methyl groups (-CD₃) confirms the presence and chemical environment of the deuterium atoms. The line width of the deuterium signal is typically broader than a proton signal.

By correlating the data from both ¹H and ²H spectra, a precise isotopic purity percentage can be calculated. This dual-spectroscopy approach is often considered more accurate than classical methods for determining the isotopic abundance of fully labeled compounds.

Table 1: Representative NMR Data for Isotopic Purity Analysis

NucleusExpected Chemical Shift (ppm)Information Provided
¹H~0.1Quantifies residual non-deuterated methyl protons.
²H~0.1Confirms and quantifies deuterated methyl groups.

To confirm the structural integrity of the cycloheptasiloxane ring, silicon-29 (B1244352) NMR (²⁹Si-NMR) spectroscopy is employed. This technique provides direct insight into the silicon-oxygen backbone of the molecule. As the core structure of Tetradecamethylcycloheptasiloxane consists of repeating dimethylsiloxy units, known as 'D' units, ²⁹Si-NMR is uniquely suited for its characterization.

For a cyclic structure composed of seven identical D units, a single, sharp resonance is expected in the ²⁹Si-NMR spectrum. The chemical shift of this peak is characteristic of silicon atoms in a cyclic siloxane environment. Any deviation from a single peak could indicate the presence of impurities, such as linear siloxanes or rings of different sizes, thereby making ²⁹Si-NMR a critical quality control tool for verifying the compound's macrocyclic structure.

Mass Spectrometry (MS) for Molecular Confirmation and Quantification

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and for detecting it at very low concentrations.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with very high precision (typically to four or more decimal places). This allows for the calculation of an exact molecular formula.

The significant mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u) makes HRMS an ideal tool for verifying complete deuteration. By comparing the experimentally measured exact mass to the theoretical calculated mass, the incorporation of 42 deuterium atoms can be confirmed. This technique provides definitive evidence of the compound's isotopic composition and distinguishes it from its non-deuterated counterpart or partially deuterated variants.

Table 2: Theoretical Exact Mass Comparison

CompoundMolecular FormulaTheoretical Exact Mass (u)
TetradecamethylcycloheptasiloxaneC₁₄H₄₂O₇Si₇518.1132
This compoundC₁₄D₄₂O₇Si₇560.3759

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for the detection and quantification of trace amounts of cyclic volatile methylsiloxanes (cVMS), including this compound, in complex matrices such as environmental or biological samples. nih.govfraunhofer.denih.gov

The process involves:

Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vapor through a long, thin column. This compound, being volatile, travels through the column and is separated from other components based on its boiling point and interactions with the column's stationary phase. nist.gov

Mass Spectrometry (MS): As the separated compound exits the GC column, it enters the mass spectrometer. Here, it is ionized, and the resulting fragments create a unique mass spectrum that acts as a chemical "fingerprint." nist.govnist.gov For Tetradecamethylcycloheptasiloxane, a common fragment ion is [M-CH₃]⁺. jeol.com

This technique is exceptionally sensitive, with detection limits often in the microgram per liter (μg/L) or even nanogram per liter (ng/L) range, making it ideal for environmental monitoring and other applications requiring the analysis of minute quantities. nih.govhznu.edu.cn

Quantitative Methodologies and Certified Reference Material Development

Development of Internal Standard Methods using this compound

The development of robust analytical methods for the quantification of Tetradecamethylcycloheptasiloxane (D7) and other cVMS in various environmental matrices benefits significantly from the use of a deuterated internal standard like this compound. The fundamental principle of this isotopic dilution technique is the addition of a known quantity of the isotopically labeled standard to the sample prior to extraction and analysis. Since the deuterated standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and variations in instrument response. This allows for accurate correction of the analytical signal, leading to more precise and accurate quantification.

The primary analytical technique for the determination of cVMS is gas chromatography coupled with mass spectrometry (GC-MS). The development of an internal standard method using this compound would involve the following key steps:

Selection of Quantitation and Confirmation Ions: Specific mass-to-charge ratio (m/z) ions for both the native D7 and the deuterated D7-d42 would be selected for monitoring. For D7, characteristic ions would be chosen for quantification and confirmation. For D7-d42, the corresponding ions with an increased mass due to the deuterium labeling would be used.

Optimization of Chromatographic Conditions: The GC method would be optimized to achieve good chromatographic separation of D7 from other cVMS and potential matrix interferences. This includes selecting an appropriate GC column, temperature programming, and carrier gas flow rate.

Calibration: A series of calibration standards containing known concentrations of native D7 and a constant concentration of D7-d42 would be prepared and analyzed. A calibration curve is then constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration.

Validation of Analytical Procedures for Environmental Monitoring and Research

Validation ParameterDescriptionTypical Performance Criteria for cVMS Analysis
LinearityThe ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 for a calibration range spanning the expected environmental concentrations.
AccuracyThe closeness of agreement between the true value and the value found. It is often assessed through the analysis of spiked samples.Recoveries typically in the range of 70-130%.
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).RSD < 20% for replicate measurements.
Limit of Detection (LOD)The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.For D7 in water, an LOD of 0.018 µg/L has been reported for a method without a deuterated internal standard. Similar or better sensitivity would be expected with an isotopic dilution method.
Limit of Quantification (LOQ)The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically 3 to 10 times the LOD.
SpecificityThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank samples.

The validation of an analytical procedure for D7 in environmental samples would involve analyzing various matrices such as water, sediment, and biota. The use of this compound as an internal standard is crucial in mitigating matrix effects, which are common in complex environmental samples and can cause suppression or enhancement of the analytical signal.

In a study determining the presence of 11 different siloxanes in drinking and source water, the following analytical performance data was reported for D7, although a deuterated internal standard for D7 was not used in this specific work:

ParameterReported Value for D7 Analysis
Linearity Range0 - 10.0 µg/L
Correlation Coefficient (r)> 0.9946
Minimum Detection Mass Concentration0.018 µg/L
Precision (RSD%)< 8.0%
Accuracy (Recovery)80% - 98%

It is anticipated that the integration of this compound as an internal standard would further enhance the robustness and reliability of such analytical methods, particularly for challenging environmental matrices.

Environmental Fate and Transport Mechanisms of Tetradecamethylcycloheptasiloxane D42

Atmospheric Dispersion and Long-Range Transport Phenomena

As a member of the cyclic volatile methyl siloxane (cVMS) group, the environmental mobility of Tetradecamethylcycloheptasiloxane-d42 is significantly influenced by its tendency to enter the atmosphere and undergo long-distance transport. chemicalinsights.org The atmosphere serves as the most rapid medium for the global distribution of such compounds. pops.int

The kinetics of volatilization from soil are complex and influenced by several environmental factors. The rate of volatilization is dependent on the movement of the chemical to the soil surface and away from the surface through the air's boundary layer. researchgate.net Key factors influencing this rate include:

Soil Water Content: Volatilization is generally enhanced by the presence of moisture in the soil. rivm.nl However, if the soil surface layer becomes completely dry, volatilization can be dramatically reduced. rivm.nl Studies on pesticides show that volatilization can increase significantly as the relative humidity of the air rises, which in turn increases the water content on soil mineral surfaces. nih.gov

Temperature: Higher temperatures typically increase a chemical's vapor pressure, thus increasing the potential rate of volatilization. researchgate.net

Sorption: Strong adsorption to soil particles, particularly the organic matter fraction, can reduce the effective concentration of the compound available for volatilization. nih.gov

For related cVMS like decamethylcyclopentasiloxane (B1670010) (D5), it is reported to evaporate from skin or hair within hours after the application of personal care products, indicating rapid volatilization from surfaces. nih.gov

The persistence of this compound in the atmosphere is primarily determined by its rate of reaction with hydroxyl (OH) radicals, which is the main degradation pathway for cVMS. noaa.govcopernicus.org The rate of this reaction dictates the compound's atmospheric half-life and its potential for long-range transport.

Experimental data for closely related cVMS compounds show that atmospheric lifetimes are on the order of several days. The reactivity with OH radicals tends to increase with the size of the cyclosiloxane molecule. noaa.gov This suggests the atmospheric half-life of D7 is likely in a similar range to, or slightly shorter than, that of D6.

Table 1: Atmospheric Reaction Rate Constants and Lifetimes for Cyclic Volatile Methyl Siloxanes with OH Radicals

Compound Formula OH Reaction Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) Estimated Atmospheric Lifetime (days)
Decamethylcyclopentasiloxane (D5) C₁₀H₃₀O₅Si₅ (2.02 ± 0.12) × 10⁻¹² 6.8
Dodecamethylcyclohexasiloxane (B120686) (D6) C₁₂H₃₆O₆Si₆ (2.89 ± 0.16) × 10⁻¹² 5.2

Data sourced from a study measuring rate coefficients at approximately 295-297 K. noaa.gov

Atmospheric fate models use these reaction rates to predict the persistence and transport of cVMS. nih.gov However, some field studies comparing measured concentrations of cVMS along transport gradients have suggested that current models may not fully account for all removal processes, indicating that actual atmospheric lifetimes could be shorter than predicted. nih.gov

With atmospheric lifetimes of several days, cVMS like D7 have a significant potential for long-range transport (LRT). noaa.gov This allows for their distribution across regional and hemispheric scales within the troposphere, the lowest layer of the atmosphere. pops.intnih.gov The typical transport distance for a compound with a two-day atmospheric half-life can be hundreds of kilometers. pops.int Field measurements for D4, D5, and D6 confirm their presence in remote locations far from primary sources, which is clear evidence of LRT. nih.gov

The process of global dispersion for persistent chemicals is primarily driven by atmospheric transport, with hemispheric mixing occurring over months. pops.int There is currently no specific information available from the reviewed sources regarding the detection of or transport pathways for this compound within the stratosphere. The documented long-range transport phenomena for cVMS are associated with tropospheric movement.

Hydrospheric and Pedospheric Distribution Dynamics

In soil and water systems, the behavior of this compound is controlled by its partitioning between the water column and solid phases like soil and sediment.

The partitioning of hydrophobic organic compounds is commonly described by the organic carbon-normalized partition coefficient (Koc). ecetoc.org A high Koc value indicates a strong tendency for a chemical to sorb to the organic fraction of soil and sediment, reducing its concentration in the water phase.

Experimental studies on D4 and D5 have determined their log Koc values, which demonstrate strong sorption potential. nih.govnih.gov As hydrophobicity and molecular size increase within the cVMS series, the Koc value is also expected to increase. Therefore, the log Koc for D7 is predicted to be greater than that of D5.

Table 2: Experimentally Determined Sorption Coefficients for Cyclic Volatile Methyl Siloxanes

Compound Formula Average Log Koc (Sorption)
Octamethylcyclotetrasiloxane (B44751) (D4) C₈H₂₄O₄Si₄ 4.23
Decamethylcyclopentasiloxane (D5) C₁₀H₃₀O₅Si₅ 5.17

Data represents average values across multiple soil types. nih.govnih.gov

One study focusing on D5 in river water derived a higher effective log Koc value ranging from 5.8 to 6.33, suggesting that the specific nature of the organic matter can influence partitioning behavior. nih.gov Despite this strong partitioning, volatilization is still considered a significant removal mechanism for D5 from surface waters. nih.gov

The rates at which a chemical binds to (sorption) and is released from (desorption) environmental solids are critical for predicting its mobility and bioavailability. For related cVMS compounds D4 and D5, research indicates that the kinetics of these processes are rapid. nih.gov

Sorption Kinetics: Studies have shown that cVMS compounds are sorbed quickly by soils, reaching a constant distribution, or equilibrium, within 24 hours. nih.gov

Desorption Kinetics: The release of these compounds from soil particles has been observed to be even more rapid, with equilibrium being re-established in as little as one hour. nih.gov

This rapid exchange suggests that while a large fraction of the compound may be bound to soil or sediment at any given time (due to the high Koc), the partitioning is dynamic. Desorption is often characterized by an initial fast release, followed by a much slower phase for a fraction of the sorbed chemical that has become sequestered over time. mdpi.com Some studies have also noted that desorption can be slower than sorption, a phenomenon known as hysteresis, where desorption Koc values were found to be systematically higher than sorption values for D4 and D5. nih.govnih.gov

Table of Compound Names

Compound Name Abbreviation/Synonym
Tetradecamethylcycloheptasiloxane D7
Octamethylcyclotetrasiloxane D4
Decamethylcyclopentasiloxane D5

Groundwater and Surface Water Transport Models

The transport of this compound in groundwater and surface water is governed by its distinct physicochemical properties, which include high volatility and significant hydrophobicity. nih.gov Multimedia fate and transport models are instrumental in predicting the environmental pathways of such compounds. nih.gov These models simulate advection, dispersion, and chemical reactions of dissolved substances in aquatic systems. epa.gov

For cyclosiloxanes, models like the EFAST (Exposure and Fate Assessment Screening Tool) and ISTREEM (In-Stream REACH Evaluation Tool) have been used to predict surface water concentrations. regulations.gov More complex multimedia bioaccumulation models can also be used to understand the transfer between the aquatic environment and living organisms. researchgate.net Given the properties of this compound, it is expected that volatilization would be a primary removal mechanism from surface waters. regulations.gov Any portion that does partition to the water column would be subject to transport governed by water flow and partitioning to suspended organic matter.

Groundwater transport modeling for compounds like this compound would likely involve models such as MODFLOW and RT3D, which simulate groundwater flow and contaminant transport respectively. scholaris.ca Key parameters in these models would include the compound's octanol-water partition coefficient (Kow) and its potential for sorption to organic carbon in aquifer materials. Due to their hydrophobic nature, cyclosiloxanes are expected to exhibit significant retardation in groundwater systems with high organic content.

Table 1: Key Physicochemical Properties of Tetradecamethylcycloheptasiloxane (D7) Relevant to Environmental Transport Modeling

PropertyValueImplication for Transport Modeling
Molecular FormulaC14H42O7Si7Influences molecular weight and size, affecting diffusion and transport rates.
Molar Mass519.08 g/mol A higher molar mass can influence settling and diffusion rates. chembk.com
Melting Point-32°CRelevant for phase determination in different environmental conditions. chembk.com
Boiling Point151°C at 20 mmHgIndicates high volatility, a key factor in air-water exchange models. chembk.com
logKow (Octanol-Water Partition Coefficient)5.029 (Crippen Calculated)High value suggests strong partitioning to organic matter in soil and sediment. chemeo.com
Water SolubilityVery lowLimits the concentration that can be transported in the dissolved phase in water. silicones.eu

Note: The properties listed are for the non-deuterated form, Tetradecamethylcycloheptasiloxane (D7). It is assumed that the deuterated form (d42) exhibits similar properties.

Sedimentation and Accumulation in Aquatic Ecosystems (focus on physical/chemical processes)

Sediments are recognized as a significant sink for cyclosiloxanes in aquatic environments due to their hydrophobic nature and tendency to adsorb to particulate matter. frontiersin.org The accumulation of these compounds in sediments is a critical aspect of their environmental fate.

Sediment core analysis provides a historical record of contaminant deposition. Studies of sediment cores from industrialized bays have shown an increasing trend of cyclosiloxane concentrations since the 1970s, which aligns with the history of their industrial production and use. nih.gov In these analyses, cyclic siloxanes like D5 and D6 were often the predominant forms found. frontiersin.orgnih.gov

The deposition rate of this compound would be influenced by factors such as the concentration of suspended sediments, the organic carbon content of those sediments, and the rate of sedimentation in a given aquatic system. Higher concentrations of cyclosiloxanes are typically found in sediments near industrial complexes and wastewater treatment plant outfalls, indicating these as major sources. frontiersin.orgnih.gov

Table 2: Representative Concentrations of Cyclosiloxanes in Sediments from Various Locations

LocationCompoundConcentration Range (ng/g dry weight)Reference
Industrialized Bays, KoreaTotal Siloxanes15.0 to 11,730 nih.gov
Semi-enclosed Bays, KoreaD5Mean: 186 frontiersin.org
Semi-enclosed Bays, KoreaD6Mean: 103-116 frontiersin.org
Dongting Lake, ChinaTotal cVMS< LOD to 163.00 researchgate.net

This table presents data for related cyclosiloxanes to provide context for the potential accumulation of this compound.

Once deposited, cyclosiloxanes can undergo various redistribution processes within the sedimentary layers. These processes, collectively known as diagenesis, include compaction, dissolution, and bioturbation (the mixing of sediment by organisms). unipg.it The low water solubility and high hydrophobicity of compounds like this compound suggest that their movement within sediment porewaters would be limited.

Redistribution is more likely to occur through the movement of sediment particles themselves. Bioturbation can play a significant role in mixing surface sediments and burying contaminants deeper into the sediment column. The chemical stability of the siloxane bond suggests that abiotic degradation within anoxic sediments is likely to be a slow process.

Global and Regional Environmental Fluxes of Deuterated Cyclosiloxanes

Understanding the movement of deuterated cyclosiloxanes on a larger scale is essential for assessing their potential for long-range transport and widespread environmental impact.

The primary sources of cyclosiloxanes to the environment are industrial manufacturing and the use of consumer products. industrialchemicals.gov.au These compounds are used in a wide array of applications, leading to their release into wastewater and subsequent transport to aquatic environments. silicones.eu Industrial wastewater discharges are a significant source of siloxanes in aquatic ecosystems. frontiersin.org

Emissions from the use of products by consumers also contribute significantly to the environmental load of cyclosiloxanes. rvo.nl While specific data on emissions from 3D printers and electronic equipment for this compound are not available, the general class of volatile methylsiloxanes has been associated with such sources.

Emission estimation can be approached through attributional life-cycle assessments, which inventory the emissions associated with a product. ghgprotocol.org This involves tracking the inputs and outputs at each stage of a product's life cycle to quantify its environmental footprint.

Environmental monitoring programs are crucial for understanding the occurrence, distribution, and trends of contaminants like cyclosiloxanes. regulations.gov Such programs often involve the analysis of various environmental matrices, including water, sediment, and biota. industrialchemicals.gov.au The analysis of cyclosiloxanes can be challenging due to their volatility and low water solubility, requiring specialized sampling and analytical techniques. silicones.eu

Data from monitoring programs can be used to validate and refine environmental fate models. regulations.gov For instance, measured concentrations in different environmental compartments can be compared to model predictions to assess the model's accuracy. Long-term monitoring can also reveal trends in environmental concentrations, which may reflect changes in production, use, and regulations. nih.gov

Interpreting monitoring data requires consideration of the physicochemical properties of the compound, the characteristics of the monitored environment, and the potential sources of contamination. The presence of this compound in environmental samples would indicate its release and persistence in the environment.

Degradation and Transformation Pathways of Tetradecamethylcycloheptasiloxane D42 in Environmental Systems

Biotic Transformation and Biodegradation Potential

The biotic transformation of Tetradecamethylcycloheptasiloxane-d42 is a key process influencing its persistence in the environment. While research specific to the d42 isotopologue is limited, studies on D7 and other cVMS provide significant insights into the likely biodegradation pathways.

The primary microbial degradation pathway for cVMS in soil and water involves a multi-step process. It is initiated by the ring-opening hydrolysis of the cyclic siloxane to form linear oligomeric siloxane diols. These linear intermediates then undergo further hydrolysis, ultimately breaking down into the monomer dimethylsilanediol (B41321) (DMSD). nih.gov For larger cVMS compounds like D5 and D6, the initial ring-opening step is considered the rate-limiting factor in their degradation. This suggests a similar mechanism would apply to the even larger D7 molecule. The ultimate degradation product, DMSD, can then undergo further biodegradation or volatilize into the atmosphere. nih.gov

Table 1: Overview of Microbial Degradation of Cyclic Volatile Methylsiloxanes (cVMS)

Degradation Step Description Key Intermediates/Products
Initial Hydrolysis Ring-opening of the cyclic siloxane structure.Linear oligomeric siloxane diols
Further Hydrolysis Breakdown of the linear oligomers.Dimethylsilanediol (DMSD)
Final Fate of DMSD Subsequent transformation of the primary metabolite.Further biodegradation or volatilization

While specific microbial consortia responsible for the degradation of this compound have not been extensively documented, research on other siloxanes points to the involvement of certain microorganisms. For example, under anaerobic conditions, Clostridium species have been identified as potential degraders of PDMS. nih.gov The construction of microbial consortia has been shown to be more effective in degrading complex compounds compared to isolated bacterial strains due to synergistic interactions. frontiersin.orgnih.govfrontiersin.org

A significant breakthrough in understanding the enzymatic basis of siloxane degradation is the engineering of a cytochrome P450 enzyme. acs.orgnih.gov Through directed evolution, a variant of the bacterial cytochrome P450BM3 was engineered to break the highly stable silicon-carbon bonds in both linear and cyclic volatile methylsiloxanes. nih.govscitechdaily.com This "siloxane oxidase" catalyzes the tandem oxidation of a methyl group on the siloxane, which leads to the cleavage of the Si-C bond. nih.gov While this represents a proof-of-concept for the enzymatic degradation of the siloxane structure, it is an initial step, and further research is needed to understand its applicability to complete mineralization in the environment. acs.org

The mineralization of cVMS to carbon dioxide, water, and silica (B1680970) is the ultimate goal of biodegradation. However, complete mineralization rates for this compound in environmental matrices are not well-established. The primary metabolite formed during the initial degradation stages is dimethylsilanediol (DMSD). nih.gov Field studies on PDMS have shown that DMSD is detected at low concentrations, suggesting that its rate of formation is balanced by its subsequent degradation and volatilization. nih.gov

Studies on nitrogen mineralization in soils indicate that mineralization rates are influenced by factors such as soil organic matter content, clay content, and temperature. researchgate.netucdavis.edu While not directly measuring siloxane mineralization, these studies highlight the complex interplay of soil properties in microbial activity. Predicting mineralization potential often requires combining multiple soil indices. usda.govusda.gov

Several environmental factors have been shown to influence the rate and extent of cVMS biodegradation.

Soil Moisture : Soil moisture content is a critical factor. ujrs.org.uaresearchgate.netresearchgate.net Degradation of PDMS and cVMS is generally faster in drier soils. researchgate.net This is attributed to the fact that the hydrolysis of the siloxane bond is catalyzed by clay minerals, and high moisture levels can inhibit this process.

Soil Type : The type of soil significantly impacts degradation rates. Clay minerals act as catalysts for the hydrolysis of PDMS. researchgate.net Therefore, soils with higher clay content and specific types of clay minerals can exhibit faster degradation rates.

Temperature : As with most microbial processes, temperature plays a role in the rate of biodegradation. Warmer temperatures generally lead to faster degradation, as demonstrated in field studies of PDMS where degradation was more rapid in the summer months. nih.gov

Table 2: Factors Affecting the Biodegradation of Cyclic Volatile Methylsiloxanes (cVMS)

Factor Effect on Biodegradation Rate Mechanism
Soil Moisture Decreases with increasing moistureHigh moisture can inhibit clay-catalyzed hydrolysis.
Soil Type Varies with soil compositionClay minerals act as catalysts for hydrolysis.
Temperature Increases with temperatureEnhanced microbial and enzymatic activity at warmer temperatures.

Microbial Degradation Pathways in Soil and Water Matrices

Modeling Environmental Persistence and Transformation Rates

Multimedia environmental fate models are valuable tools for predicting the distribution, persistence, and long-range transport of chemicals in the environment. utoronto.ca These models integrate a chemical's properties with environmental characteristics to estimate its behavior. utoronto.ca

For cVMS such as D4, D5, and D6, models like the Community Multiscale Air Quality (CMAQ) modeling system have been used to simulate their atmospheric concentrations and transport. copernicus.orgnih.gov These models consider factors like emissions, atmospheric reactions with hydroxyl radicals, and deposition. Modeling studies have been crucial in understanding the large-scale concentration patterns and the importance of the atmosphere in the fate and transport of these compounds. nih.gov

Development of Predictive Models for Environmental Half-Lives

Predictive models are crucial for estimating the environmental persistence of chemicals like D7-d42, especially when experimental data is scarce. These models, including Quantitative Structure-Activity Relationship (QSAR) models, utilize the physicochemical properties of a compound to predict its half-life in various environmental compartments such as air, water, soil, and sediment. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.org

The atmospheric half-life of cVMS is primarily determined by their reaction with hydroxyl (OH) radicals. nih.gov For D3, D4, and D5, atmospheric lifetimes are estimated to be between 4 and 10 days. nih.gov It is anticipated that D7 would have a similar atmospheric persistence. In aquatic environments, the persistence of cVMS is influenced by a combination of hydrolysis, volatilization, and partitioning to sediment, where degradation half-lives are expected to be high. nih.gov

Table 1: Physicochemical Properties of Tetradecamethylcycloheptasiloxane (D7) Used in Environmental Fate Modeling

PropertyValueReference
Molecular FormulaC₁₄H₄₂O₇Si₇ chembk.com
Molar Mass519.08 g/mol chembk.com
Melting Point-32°C chembk.com
Boiling Point151°C at 20 mmHg chembk.com
Density0.9703 g/cm³ chembk.com
Refractive Index1.4020 to 1.4060 chembk.com
logP (Octanol/Water Partition Coefficient)10.38 chemeo.com

Note: The data presented is for the non-deuterated Tetradecamethylcycloheptasiloxane (D7). No experimental data is available for D7-d42.

Reaction Kinetics and Mechanisms in Complex Environmental Media

The degradation of D7-d42 in the environment is driven by specific reaction kinetics and mechanisms, which are inferred from studies on other cVMS.

Atmospheric Degradation: In the atmosphere, the dominant degradation pathway for cVMS is oxidation by hydroxyl radicals. nih.govucar.edu This reaction involves the abstraction of a hydrogen atom from a methyl group, initiating a series of reactions that lead to the formation of various oxidation products. researchgate.net The reaction rate constants for D3, D4, and D5 with OH radicals show a weak temperature dependence. researchgate.net While specific kinetic data for D7 is not available, it is expected to follow a similar reaction mechanism. The first-generation oxidation products of cVMS are also thought to be relatively long-lived in the atmosphere. researchgate.netacs.org

Degradation in Soil and Water: In soil and aquatic environments, hydrolysis is a key degradation mechanism for cVMS. This process involves the cleavage of the siloxane (Si-O-Si) bonds, leading to the ring-opening of the cyclic structure. acs.org This reaction is catalyzed by acidic or basic conditions and the presence of clay minerals in soil. service.gov.uk

The initial products of hydrolysis are linear siloxane diols. These intermediates are then further hydrolyzed to smaller oligomeric diols and ultimately to the monomer dimethylsilanediol (DMSD). service.gov.uk The rate of degradation in soil is influenced by factors such as moisture content and temperature, with faster degradation observed in drier soils and at higher temperatures. service.gov.uk

Table 2: Key Degradation Reactions and Products of Cyclic Volatile Methylsiloxanes

Reaction PathwayEnvironmental CompartmentKey ReactantsMajor Products
OxidationAtmospherecVMS, Hydroxyl Radicals (OH•)Siloxanols, Formate Esters
HydrolysisSoil, WatercVMS, WaterLinear Siloxane Diols, Dimethylsilanediol (DMSD)

Note: The degradation pathways and products are generalized for cVMS, as specific data for D7 and D7-d42 is limited.

The Role of this compound in Advanced Environmental and Chemical Analysis

The deuterated chemical compound this compound serves as a critical tool in environmental science and analytical chemistry. Its unique isotopic signature allows it to be used as a precise tracer for studying the environmental fate of cyclosiloxanes and as a reliable standard for quantitative analysis.

As an isotopically labeled analog of Tetradecamethylcycloheptasiloxane (D7), a common ingredient in personal care products and industrial applications, the -d42 variant, where 42 hydrogen atoms are replaced by deuterium (B1214612), provides a distinct mass signature. This property is invaluable for differentiating it from its naturally occurring, non-labeled counterpart in complex environmental and biological samples.

Computational Chemistry and Theoretical Studies on Tetradecamethylcycloheptasiloxane D42

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like Tetradecamethylcycloheptasiloxane. These calculations allow for the determination of stable molecular structures, the analysis of chemical bonding, and the prediction of spectroscopic properties.

Geometry Optimization and Vibrational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For cyclic siloxanes, this involves finding the equilibrium bond lengths, bond angles, and dihedral angles of the siloxane ring and its methyl substituents. The high flexibility of the Si-O-Si linkage, with a bond angle of approximately 143°, and the low rotational barrier around the Si-O bond contribute to the dynamic nature of the cyclosiloxane ring.

Vibrational analysis complements geometry optimization by calculating the frequencies of molecular vibrations. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the molecule. The primary vibrational modes for D7 would include Si-O-Si stretching and bending, Si-C stretching, and various bending and rocking modes of the methyl groups. The substitution of hydrogen with deuterium (B1214612) in Tetradecamethylcycloheptasiloxane-d42 would lead to a predictable shift to lower frequencies for vibrational modes involving the methyl groups, a phenomenon known as the isotopic effect.

Table 1: Representative Calculated Vibrational Frequencies for Siloxane Moieties (Note: This table is illustrative and based on general findings for cyclosiloxanes, not specific calculations for D7)

Vibrational Mode Typical Frequency Range (cm⁻¹)
Si-O-Si Asymmetric Stretch 1000 - 1100
Si-O-Si Symmetric Stretch 450 - 600
Si-C Stretch 750 - 850
CH₃ Rocking on Si 800 - 870

Electronic Structure and Bonding Analysis of Cycloheptasiloxanes

The electronic structure of cycloheptasiloxanes is characterized by the nature of the silicon-oxygen and silicon-carbon bonds. The Si-O bond has a significant ionic character due to the difference in electronegativity between silicon and oxygen, alongside a covalent component. There is also a degree of π-bonding character resulting from the overlap of oxygen p-orbitals with silicon d-orbitals, which influences the flexibility and stability of the siloxane ring.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. For cyclosiloxanes, the HOMO is typically associated with the lone pair electrons on the oxygen atoms, while the LUMO is centered on the silicon atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Analysis of the electron density distribution can reveal the partial charges on each atom, confirming the polar nature of the Si-O bonds. This charge distribution is crucial for understanding intermolecular interactions, including those with environmental surfaces.

Conformational Isomers and Energy Landscapes of D7

The flexible nature of the fourteen-membered (Si-O)₇ ring in D7 allows it to adopt multiple conformations. These different spatial arrangements of the atoms, or conformational isomers, can have different energies. Mapping these conformers and their relative energies creates a potential energy surface, or energy landscape.

For smaller cyclosiloxanes, such as cyclohexane, well-defined low-energy conformations like the "chair" and "boat" exist. For larger and more flexible rings like D7, the energy landscape is more complex, with numerous local energy minima corresponding to different conformers. Computational methods such as conformational searches and molecular dynamics simulations can be used to explore this landscape and identify the most stable conformers. Studies on larger cyclic siloxanes suggest a lack of strong conformational preferences, indicating that multiple conformations may coexist at room temperature. nist.gov

Theoretical Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic properties. As discussed in section 7.1.1, calculated vibrational frequencies can be directly compared to experimental IR spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy. For organosiloxanes, ²⁹Si NMR is a particularly powerful tool for structural elucidation. DFT calculations have been successfully employed to predict ²⁹Si NMR chemical shifts for various siloxane moieties, including cyclic structures. nih.govresearchgate.net The chemical shift is sensitive to the local electronic environment of the silicon atom, including the ring strain in smaller cyclosiloxanes. pascal-man.com For D7, the silicon atoms are in a similar chemical environment, which would be expected to result in a single, sharp peak in the ²⁹Si NMR spectrum. The deuteration in this compound would not directly impact the ²⁹Si chemical shift but would be observable in ¹H and ¹³C NMR spectra due to the absence of signals from the deuterated methyl groups.

Table 2: Comparison of Experimental and DFT-Calculated ²⁹Si NMR Chemical Shifts for some Cyclosiloxanes (Note: Data for D3 and D4 are included to demonstrate the accuracy of the method; specific calculated values for D7 are not readily available.)

Compound Experimental Chemical Shift (ppm) Calculated Chemical Shift (ppm)
Hexamethylcyclotrisiloxane (B157284) (D3) -9.2 -10.5

Molecular Dynamics (MD) Simulations for Environmental Behavior Prediction

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules and their interactions with their environment. This is particularly useful for predicting the environmental fate of substances like Tetradecamethylcycloheptasiloxane.

Modeling Interfacial Phenomena and Adsorption on Environmental Surfaces

The environmental behavior of D7 is largely governed by its interactions at interfaces, such as between water and soil particles. MD simulations can model these interfacial phenomena to predict the extent and nature of adsorption on various environmental surfaces.

Common components of soil and sediment include minerals like silica (B1680970) and clays (B1170129) (e.g., montmorillonite, kaolinite), as well as organic matter. MD simulations can be constructed with a surface of one of these materials in contact with a solution containing D7 molecules. The simulations can then track the movement of the D7 molecules and determine their preference for the surface versus the bulk solution.

Studies on the adsorption of organic compounds on clay mineral surfaces have shown that hydrophobic interactions often drive the adsorption process. researchgate.netmdpi.com The siloxane backbone of D7 is relatively hydrophobic, suggesting it would have an affinity for nonpolar surfaces. The simulations can also reveal the orientation of the adsorbed molecules on the surface and the specific atomic interactions that stabilize the adsorbed state.

From the simulation trajectories, it is possible to calculate the adsorption energy, which quantifies the strength of the interaction between the D7 molecule and the surface. A more negative adsorption energy indicates stronger binding. This information is critical for environmental fate models that predict the partitioning of chemicals between different environmental compartments.

Table 3: Illustrative Adsorption Energies of Organic Molecules on Mineral Surfaces from MD Simulations (Note: This table presents conceptual data to illustrate the output of MD simulations and is not specific to D7)

Molecule Surface Adsorption Energy (kJ/mol)
Benzene Montmorillonite -45
Phenol Kaolinite -30

These simulations provide a molecular-level understanding of the processes that control the transport and fate of Tetradecamethylcycloheptasiloxane in the environment.

Simulating Diffusion and Transport in Various Media

Molecular simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo methods, are employed to model the diffusion and transport of siloxanes like D7 in different environments. These simulations provide a microscopic view of molecular motion and interactions, which govern macroscopic transport properties. researchgate.net

Research has focused on simulating the transport of small molecules in various polymers, including polysiloxanes. researchgate.net These simulations help in understanding how molecules like D7 move through complex matrices. The Gusev–Suter Monte Carlo method, based on Transition State Theory, has been utilized to calculate diffusivity and solubility values that show reasonable agreement with experimental data. researchgate.net MD simulations have revealed that the movement of small gas molecules in silicone polymers consists of "jumps" between cavities within the polymer matrix and "oscillating motions" inside these cavities. bohrium.com The frequency and length of these jumps are influenced by the size of both the diffusing molecule and the polymer side chains. bohrium.com

The transport of siloxanes in porous media, such as soil and sediment, is another critical area of study. Computational Fluid Dynamics (CFD) is used to model the movement of pollutants through porous structures. uomustansiriyah.edu.iq These models consider factors like fluid velocity and the porosity of the medium, finding that higher velocity increases pollutant concentration and reduces transit time, while higher porosity has the opposite effect. uomustansiriyah.edu.iq Pore-scale modeling, which simulates reactive flows directly on 3D images of porous materials, highlights the significant impact of the medium's morphology on local flow rates and, consequently, on chemical reaction rates. arxiv.org

Table 1: Simulated Diffusion Coefficients of Gases in Polydimethylsiloxane (B3030410) (PDMS) at 300 K

Penetrant Molecule Simulated Diffusion Coefficient (10⁻⁵ cm²/s)
He 15.0
O₂ 2.9
N₂ 2.3
CO₂ 2.1
CH₄ 1.4

Data derived from trends discussed in molecular dynamics simulation studies of gases in silicone polymers. bohrium.com

Reaction Pathway Modeling and Kinetics Prediction

Understanding the chemical reactions that lead to the degradation of this compound is crucial for assessing its environmental persistence. Reaction-path modeling simulates the transformation of reactants to products, identifying intermediates and transition states. usgs.govnih.govarxiv.orgresearchgate.net

Density Functional Theory (DFT) for Degradation Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate the mechanisms of chemical reactions, including the degradation of siloxanes. researchgate.net A primary degradation pathway for siloxanes in the atmosphere is initiated by hydroxyl radicals (•OH). nih.govnih.gov

DFT calculations have been used to study the reaction between •OH radicals and siloxanes. These studies show that the reaction typically proceeds via hydrogen abstraction from a methyl group. nih.gov This initial step forms a water molecule and a silicon-containing radical. The resulting radical can then undergo further reactions. For instance, in the presence of oxygen, it can lead to the formation of various oxidation products.

Computational studies on other organosilicon compounds have identified that hydrolysis and oxidation are prominent degradation pathways. researchgate.net DFT calculations help determine the reaction energies and energy barriers for these pathways. For example, studies on the reaction of •OH with hydroxylated quartz surfaces, which contain Si-O-Si bonds similar to siloxanes, show that the radical can bind to the silicon atom, weakening the Si-O-Si bond and potentially leading to its rupture with a low energy barrier. cdc.gov The reaction energies for the formation of weakly bonded complexes between •OH and siloxane bridges have been calculated to be around -2.0 to -6.8 kcal/mol. cdc.gov

Table 2: Calculated Reaction and Activation Energies for •OH Radical Reactions

Reaction Pathway System Calculated Energy (kcal/mol)
H-abstraction DNT + •OH < 20 (Activation Energy)
Complex Formation •OH + Geminal Silanol (B1196071) -3.5 (Reaction Energy)
Si-O-Si Bond Dissociation Pentacoordinated Si Complex 4.0 (Activation Energy)

Data sourced from DFT studies on hydroxyl radical reactions with various molecules. nih.govcdc.gov

Transition State Theory and Reaction Rate Constant Calculations

Transition State Theory (TST) is a fundamental theory that explains the reaction rates of elementary chemical reactions. wikipedia.orgtaylorfrancis.com It assumes a quasi-equilibrium between reactants and activated complexes (the transition state). wikipedia.org By calculating the properties of the reactants and the transition state structure on the potential energy surface, TST allows for the prediction of reaction rate constants.

The Eyring equation, derived from TST, is used to calculate the rate constant (k) from the Gibbs free energy of activation (ΔG‡). These calculations are often performed in conjunction with quantum chemical methods like DFT to locate the transition state and determine its energy. nii.ac.jp

For cyclic siloxanes, experimental and computational studies have determined the rate constants for their gas-phase reactions with •OH radicals. Relative rate measurements across a range of temperatures are used to determine the activation energy (Ea) via the Arrhenius equation. researchgate.net For D4, D5, and D6 cyclosiloxanes, the activation energies for their reactions with •OH were found to be statistically similar, with a value of 4300 ± 2800 J/mol. researchgate.net

Table 3: Experimental Rate Constants for the Reaction of cVMS with OH Radicals at 298 K

Compound Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)
D4 (Octamethylcyclotetrasiloxane) 1.9 x 10⁻¹²
D5 (Decamethylcyclopentasiloxane) 2.6 x 10⁻¹²
D6 (Dodecamethylcyclohexasiloxane) 2.8 x 10⁻¹²

Data from experimental measurements extrapolated to 298 K. researchgate.net

The kinetic parameters for the thermal degradation of polysiloxanes have also been studied, with methods like the Van Krevelen and Coats-Redfern analyses used to calculate activation energies from thermogravimetric analysis (TGA) data. researchgate.netsemanticscholar.orgprimescholars.com These studies show that the degradation mechanism can be influenced by factors such as the polymer's molecular weight and the presence of different substituent groups. researchgate.netprimescholars.com

Development of Structure-Activity Relationships (SARs) for Siloxanes (focused on chemical reactivity)

Structure-Activity Relationships (SARs) are models that relate the structural features of a molecule to its activity, which in this context is its chemical reactivity. nih.govresearchgate.netnih.govresearchgate.net By identifying the molecular properties that govern reactivity, SARs can be used to predict the behavior of new or untested compounds. nih.gov

For siloxanes, SARs can be developed to predict their degradation rates or pathways. These models use molecular descriptors—quantifiable properties derived from the molecular structure—to build a correlative relationship with reactivity. Descriptors can include electronic properties (e.g., orbital energies), steric properties (e.g., molecular size and shape), and transport properties.

Quantitative Structure-Activity Relationship (QSAR) models employ statistical methods to create a mathematical equation linking the descriptors to the activity. chemrxiv.org For instance, QSAR models have been developed to predict the toxicity of polymeric nanoparticles, which can be useful in assessing the environmental impact of materials like siloxanes. chemrxiv.org Such models have identified that properties related to hydrophobicity, hydrogen bonding ability, and molecular shape are often implicated in the activity of molecules. chemrxiv.org While specific QSAR models for the chemical reactivity of this compound are not detailed in the search results, the principles are widely applied. The development of these models is a key in silico method for efficiently characterizing and predicting the chemical fate of large numbers of compounds without extensive experimental testing. nih.govnih.gov

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound D7-d42
Tetradecamethylcycloheptasiloxane D7
Octamethylcyclotetrasiloxane (B44751) D4
Decamethylcyclopentasiloxane (B1670010) D5
Dodecamethylcyclohexasiloxane (B120686) D6
Polydimethylsiloxane PDMS

Industrial and Technological Relevance of Cyclosiloxane Chemistry Excluding Safety/health of Product

Industrial and Technological Relevance of Cyclosiloxane Chemistry

Cyclic siloxanes, a class of chemical compounds characterized by a ring of alternating silicon and oxygen atoms, are fundamental building blocks in the silicone industry. silicones.euca.govglobalsilicones.org Their unique properties, including thermal stability, flexibility, and low surface tension, make them indispensable in a wide array of applications. atamanchemicals.com

Precursors for Silicone Polymer Synthesis

Cyclosiloxanes are the primary monomers used in the ring-opening polymerization to produce a vast range of silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS). silicones.euglobalsilicones.orggelest.com This process allows for the synthesis of silicone fluids, elastomers, and resins with tailored properties for specific applications. atamanchemicals.com For instance, octamethylcyclotetrasiloxane (B44751) (D4) is a key raw material in the production of silicone rubbers, gels, and resins. silicones.euglobalsilicones.org The precise control of the polymerization process, which can be monitored using analytical techniques that rely on standards like Tetradecamethylcycloheptasiloxane-d42, is crucial for achieving the desired molecular weight and polymer characteristics. vt.edu

The synthesis of high-performance silicone materials for industries such as automotive, electronics, and construction heavily relies on the purity and reactivity of cyclosiloxane precursors. sinosil.com Different cyclosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6), are used to create polymers with specific functionalities. ca.govsinosil.com

Solvents and Processing Aids in Material Manufacturing

Beyond their role as monomers, cyclosiloxanes are utilized as solvents and processing aids in various manufacturing processes. ca.govglobalsilicones.org Their volatility and ability to dissolve a wide range of substances make them effective carriers for other ingredients. ca.gov For example, D5 is used as a solvent in dry cleaning processes. ca.gov In the manufacturing of electronics, cyclosiloxanes are employed for their cleaning and lubricating properties. gatech.edu

The removal of residual cyclosiloxanes from final products is often a critical step to meet quality and regulatory standards. google.comacs.org Techniques such as distillation and solvent stripping are employed for this purpose. google.comgoogle.com The efficiency of these purification methods is verified through analytical testing, where deuterated internal standards are essential for accurate quantification. researchgate.net

Innovation in Analytical Instrumentation and Methodologies

The widespread use of cyclosiloxanes has necessitated the development of sophisticated analytical techniques to detect and quantify their presence in various matrices. This has, in turn, driven innovation in analytical instrumentation and methodologies.

Advancements Driven by the Need for Cyclosiloxane Analysis

The need for accurate and reliable measurement of cyclosiloxanes in industrial products, biological samples, and environmental media has spurred significant advancements in analytical chemistry. silicones.eusilicones.eu Regulatory interest in certain cyclosiloxanes has further accelerated the development of robust analytical methods. filab.fr The complexity of matrices in which cyclosiloxanes are found, such as personal care products or environmental samples, presents analytical challenges that require highly specific and sensitive techniques. silicones.euacs.org

The use of isotopically labeled internal standards, such as this compound, is a cornerstone of modern analytical methods for cyclosiloxanes. researchgate.nettexilajournal.com These standards, which have the same chemical properties as their non-labeled counterparts but a different mass, allow for the correction of variations in sample preparation and instrument response, leading to more accurate and precise quantification. texilajournal.comlcms.cz

Development of Specialized Detectors and Separation Techniques

Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used technique for the analysis of volatile cyclosiloxanes. gatech.edunih.gov The development of high-resolution GC columns and sensitive MS detectors has enabled the separation and identification of individual cyclosiloxane compounds even in complex mixtures. ca.govnih.gov Other detectors, such as the flame ionization detector (FID) and atomic emission detector (AED), are also employed, each offering different levels of selectivity and sensitivity. eurofinsus.com

In addition to GC-based methods, high-performance liquid chromatography (HPLC) has also been developed for the separation of linear and cyclic siloxanes. iaea.orgresearchgate.net The choice of analytical technique often depends on the specific cyclosiloxanes of interest and the nature of the sample matrix. Regardless of the chosen method, the use of a deuterated internal standard like this compound is crucial for achieving reliable quantitative results, particularly when using mass spectrometry. researchgate.net

Environmental Engineering and Remediation Research

The presence of cyclosiloxanes in the environment has led to research into their fate, transport, and potential remediation. Wastewater treatment plants are a key focus area for intercepting these compounds before they are released into the environment. tandfonline.com Research in this field relies heavily on accurate analytical measurements to assess the effectiveness of different treatment technologies.

Advanced treatment technologies, including physical/chemical absorption and membrane separation, are being investigated for their ability to remove siloxanes from wastewater. tandfonline.com The monitoring of cyclosiloxane concentrations during these processes is essential for optimizing their performance, a task for which deuterated internal standards are indispensable for generating reliable data. Furthermore, understanding the behavior of cyclosiloxanes in soil and their potential for degradation is another active area of research where precise analytical methods are paramount. acs.org

Technologies for Abatement of Volatile Organic Siloxanes

Volatile organic siloxanes (VOSs), also known as volatile methylsiloxanes (VMS), are prevalent in biogas from landfills and wastewater treatment plants. fiu.edu Their presence is problematic for energy generation equipment, as their combustion leads to the formation of abrasive silicon dioxide deposits, which can cause significant damage and increase maintenance costs. fiu.edugazpack.nl Consequently, a range of technologies has been developed and implemented to remove these compounds from gas streams. nih.govresearchgate.net Commercially available technologies primarily include adsorption, absorption, and condensation methods. nih.govresearchgate.net

Adsorption: This is the most common and commercially established method for VMS removal. researchgate.nettandfonline.comresearchgate.net It involves passing the gas stream through a bed of solid adsorbent material that captures the siloxane molecules. Various materials are used, each with different affinities for siloxanes and performance characteristics under different conditions.

Activated Carbon: Widely used due to its high surface area and excellent adsorbent properties for organic compounds. mdpi.comlandfill-gas.com It is considered a cost-effective solution, especially for smaller projects or those with low siloxane concentrations. researchgate.netdiamondsci.com However, its performance can be negatively impacted by high humidity, and regeneration can be energy-intensive. mdpi.comtandfonline.com

Silica (B1680970) Gel: A polar adsorbent with a high affinity for water, which necessitates deep drying of the biogas before it can effectively remove VMS. mdpi.com

Activated Alumina: A porous, crystalline material that has shown effectiveness in VMS adsorption. mdpi.comlandfill-gas.com

Polymer Resins: Materials like styrene-divinylbenzene resins are non-polar and well-suited for purifying moist biogas. mdpi.com

Zeolites: These microporous aluminosilicate (B74896) minerals can also be used for VMS adsorption and may offer the added benefit of simultaneously removing other impurities like hydrogen sulfide. mdpi.com

Absorption: This technique involves using a liquid solvent to scrub the siloxanes from the gas stream. gazpack.nlnih.gov Concentrated mineral acids like sulfuric acid or organic solvents can be used. gazpack.nltandfonline.com While effective, this method can be costly and requires management of the spent liquid absorbent. researchgate.net

Refrigeration/Condensation: This physical process lowers the temperature of the biogas, causing the siloxanes to condense into a liquid phase that can be separated and removed. landfill-gas.commdpi.com Deep chilling or cryogenic condensation can achieve high removal efficiencies and is sometimes used in combination with other methods. nih.govlandfill-gas.comscholaris.ca

Catalytic Oxidation: An emerging technology that converts VMS into less harmful substances like silicon dioxide, carbon dioxide, and water at lower temperatures than direct combustion. frontiersin.orgmdpi.com This method can be highly efficient but is susceptible to catalyst deactivation or poisoning from other contaminants in the gas stream. mdpi.commdpi.com

Biological Technologies: Newer concepts for siloxane removal include the use of bioreactors, such as biotrickling filters. nih.govtandfonline.comuva.es These systems utilize microorganisms to biodegrade the siloxanes. While promising as a more sustainable and cost-effective alternative, this technology is still largely in the research and development phase. tandfonline.comresearchgate.net

Interactive Table: Comparison of VOS Abatement Technologies

Technology Principle Common Materials/Methods Advantages Disadvantages
Adsorption VOS molecules adhere to the surface of a solid adsorbent. tandfonline.com Activated Carbon, Silica Gel, Activated Alumina, Zeolites. mdpi.com High removal efficiency, operational simplicity, extensive industrial experience. tandfonline.comresearchgate.net High operating costs, energy-intensive regeneration, potential for adsorbent replacement. tandfonline.comuva.es
Absorption VOS are dissolved into a liquid solvent. nih.gov Concentrated Sulfuric or Nitric Acid, Organic Solvents. gazpack.nltandfonline.com Can remove multiple contaminants simultaneously. gazpack.nl High cost, requires management and disposal of spent liquid. researchgate.net
Condensation VOS are converted from gas to liquid by lowering temperature/increasing pressure. landfill-gas.com Refrigeration, Deep Chilling, Cryogenic Freezing. nih.govscholaris.ca Effective for high concentrations, physical separation process. landfill-gas.com Can be energy-intensive, may require very low temperatures. researchgate.net
Catalytic Oxidation Conversion of VOS to SiO₂, CO₂, and H₂O over a catalyst. frontiersin.org Noble metal (e.g., Palladium) or transition metal oxide catalysts. frontiersin.orgmdpi.com High destruction efficiency at lower temperatures, no secondary waste streams. frontiersin.org Catalyst can be poisoned by other biogas impurities (e.g., sulfur). mdpi.commdpi.com
Biological Removal Microbial degradation of VOS. tandfonline.com Biotrickling Filters, Two-Phase Partitioning Bioreactors. researchgate.netuva.es Potentially lower operating costs and environmental impact. tandfonline.comresearchgate.net Emerging technology, challenges with mass transfer of hydrophobic pollutants. uva.es

Strategies for Environmental Monitoring and Assessment Frameworks

The widespread use of cyclosiloxanes in industrial applications and consumer products has led to their release into the environment, prompting the development of robust monitoring and assessment frameworks. chemicalinsights.orgindustrialchemicals.gov.au These frameworks are designed to understand the presence, fate, and potential impact of these substances in various environmental compartments, including air, water, soil, sediment, and biota. silicones.euresearchgate.net

Regulatory bodies and industry groups in several regions, including Canada, Europe, and Australia, have conducted risk assessments for the most common cyclic volatile methylsiloxanes, such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6). industrialchemicals.gov.auglobalsilicones.org These assessments evaluate environmental hazards based on properties like persistence, bioaccumulation potential, and toxicity. silicones.euservice.gov.ukservice.gov.uk

A cornerstone of these frameworks is environmental monitoring. globalsilicones.org Long-term monitoring programs have been established in various global locations to measure the concentrations of key siloxanes in different environmental media. globalsilicones.org This real-world data is crucial for validating environmental fate models and refining risk assessments. silicones.eu

The analytical methods used for detecting and quantifying trace levels of cyclosiloxanes are highly sophisticated. The standard approach involves sample extraction followed by analysis using gas chromatography coupled with mass spectrometry (GC/MS). env.go.jp

In this context, deuterated compounds such as This compound play a critical, specialized role. While the non-deuterated parent compound, Tetradecamethylcycloheptasiloxane (D7), is monitored as an environmental contaminant, the deuterated form is not typically released in large quantities or targeted for abatement. chemicalinsights.orgchembk.com Instead, this compound serves as an invaluable tool in the laboratory as an internal standard or surrogate standard for analytical quantification. acs.org By adding a known amount of the deuterated standard to an environmental sample, scientists can accurately calculate the concentration of the non-deuterated target siloxanes, correcting for any loss of analyte during sample preparation and analysis.

Interactive Table: Analytical Methods in Cyclosiloxane Monitoring

Component Technique Description Role of this compound
Sample Collection Various Air is sampled using adsorbent tubes; water is collected in specialized containers; soil, sediment, and biota are collected for laboratory processing. Not directly involved in sample collection.
Extraction (from Water) Purge and Trap (P&T) An inert gas is bubbled through the water sample, purging the volatile siloxanes, which are then trapped on an adsorbent material. env.go.jp Added to the sample before extraction to act as a surrogate standard, allowing for the quantification of extraction efficiency.
Extraction (from Solids) Solvent Extraction Organic solvents are used to extract semi-volatile compounds from solid matrices like soil or sediment, often using methods like Soxhlet extraction or ultrasonic extraction. env.go.jp Added to the sample before extraction to act as a surrogate standard, allowing for the quantification of extraction efficiency.
Analysis Gas Chromatography (GC) Separates the different chemical compounds within the extracted sample based on their physical and chemical properties as they pass through a capillary column. env.go.jp Co-elutes with or elutes near its non-deuterated counterpart (D7), but is distinguishable by the mass spectrometer.
Detection & Quantification Mass Spectrometry (MS) Identifies and quantifies the separated compounds based on their mass-to-charge ratio. The instrument can be operated in selective ion monitoring (SIM) mode for enhanced sensitivity. env.go.jp Used as an internal standard for quantification. The known concentration of the deuterated standard is compared to the signal of the target analyte (e.g., D7) to calculate its precise concentration in the original sample. acs.org

Methodological Considerations and Challenges in Tetradecamethylcycloheptasiloxane D42 Research

Sampling and Preservation Techniques for Environmental Samples

Accurate quantification of Tetradecamethylcycloheptasiloxane-d42 begins with robust sampling and preservation protocols designed to maintain sample integrity from the field to the laboratory.

A primary challenge in the analysis of volatile siloxanes, including their deuterated analogues, is their ubiquitous presence in the sampling and laboratory environment, leading to a high risk of background contamination. nih.gov Concurrently, their volatile nature makes them susceptible to losses during collection and storage.

Sources of Contamination:

Sampling Equipment: Many common sampling materials can be sources of siloxane contamination. For instance, sample bags that utilize silicone septa and adhesives have been shown to result in high blank levels of siloxanes. confex.com

Laboratory Environment: The laboratory itself is a significant source of potential contamination. Silicone-based products are widespread, from pump tubing and vial septa to gas chromatography (GC) columns and liners. nih.gov These materials can release volatile siloxanes, which can contaminate samples.

Personal Care Products: Researchers must be diligent about avoiding the use of personal care products containing siloxanes on sampling days to prevent cross-contamination of environmental samples. nih.gov

Strategies for Minimizing Contamination and Losses:

Material Selection: All sampling containers and equipment must be made of materials free from siloxanes, such as glass, stainless steel, or polytetrafluoroethylene (PTFE). All glassware should be combusted at high temperatures (e.g., 450 °C) before use. nih.gov

Rigorous Cleaning Procedures: Temperature-sensitive sampling components should be thoroughly rinsed with high-purity solvents like methanol, hexane, and acetone. nih.gov

Field Blanks: The use of field blanks is crucial to monitor for contamination that may occur during sampling, transport, and storage. wrc.org.za

Avoiding Evaporative Steps: Whenever possible, analytical methods should avoid evaporative pre-concentration steps, as these can lead to the loss of volatile compounds like this compound. researchgate.net

Proper Storage: Samples should be stored in airtight, pre-cleaned containers at low temperatures (e.g., 4°C for water samples, -20°C for solid samples) to minimize volatilization and degradation. researchgate.net Studies have shown that the stability of cVMS can vary depending on the matrix and storage conditions. For instance, while some cVMS are stable in wastewater at 4°C for up to 21 days, significant depletion can occur in purified water under the same conditions. researchgate.net

Obtaining a sample that accurately reflects the concentration of this compound in the environment is critical. The optimal strategy varies significantly depending on the environmental matrix being studied.

Environmental MatrixSampling TechniqueKey Considerations
Air Active Air Sampling (AAS) using pumps and sorbent tubes (e.g., XAD resin). nih.govdeu.edu.tr Passive Air Sampling (PAS) using diffusive samplers. deu.edu.trrsc.orgFlow rates for AAS must be carefully controlled and measured. nih.gov For PAS, deployment times need to be optimized to ensure detectable masses accumulate without reaching saturation. nih.govdeu.edu.tr The choice of sorbent material is critical to efficiently trap the target compound. rsc.org
Water Grab sampling using pre-cleaned glass bottles. normandata.euSamples should be collected from below the surface to avoid contamination from any surface microlayer. normandata.eu It is often advantageous to prepare samples for analysis (e.g., adding internal standards) in the field to minimize analyte loss. normandata.eu
Sediment and Soil Grab sampling using stainless steel corers or scoops.Samples for volatile analysis should be collected with minimal disturbance and immediately preserved or placed in airtight containers to prevent losses. researchgate.net Sub-sampling in the field is often preferred over in the laboratory to reduce volatilization.
Biota Collection of whole organisms or specific tissues.Due to the lipophilic nature of siloxanes, tissues with higher lipid content may accumulate higher concentrations. researchgate.net Samples should be frozen immediately after collection to prevent degradation.
Sludge Grab or composite sampling from wastewater treatment plants.Sludge is a complex matrix, and obtaining a homogeneous and representative sample can be challenging. researchgate.net Freeze-drying of sludge samples is a common preparation step. researchgate.net

Table 1. Representative Sampling Techniques for this compound in Various Environmental Matrices.

Analytical Interference and Matrix Effects in Quantification

The accurate quantification of this compound is often complicated by analytical interference from the sample matrix and background contamination.

Even with stringent sampling protocols, background contamination from silicone products remains a major obstacle in the trace analysis of siloxanes. This is particularly problematic when using techniques like gas chromatography-mass spectrometry (GC-MS).

Common Sources of Analytical Background:

GC Inlet Septa: Septa are a well-documented source of siloxane bleed, which can appear as "ghost peaks" in chromatograms, interfering with the identification and quantification of target analytes. confex.com

GC Columns: The stationary phases of many GC columns are polydimethylsiloxane-based and can degrade at high temperatures, releasing cyclic siloxanes. confex.com

Vial Cap Septa: Solvents can leach siloxanes from the septa of sample vials, especially with repeated injections from the same vial. confex.com

Mitigation Strategies:

Use of Low-Bleed Consumables: Employing low-bleed septa and GC columns specifically designed for trace analysis can significantly reduce background noise.

Septumless Injectors: Where possible, using a septumless GC configuration can eliminate this source of contamination. researchgate.net

Instrument Bake-out: Regular baking of the GC inlet and column at high temperatures can help to reduce accumulated siloxane contamination.

Procedural Blanks: Analyzing procedural blanks with each batch of samples is essential to identify and quantify any background contamination introduced during the analytical process. wrc.org.za

The matrix effect, which is the alteration of an analyte's response due to co-eluting compounds from the sample matrix, can lead to inaccurate quantification. reddit.com While the use of a deuterated internal standard like this compound is intended to compensate for these effects, it is not always sufficient. researchgate.net

Matrix-matched calibration is a widely accepted approach to counteract these effects. This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. reddit.com

Procedure for Matrix-Matched Calibration:

Obtain a Blank Matrix: A sample of the same matrix (e.g., sediment, water, tissue) that is known to be free of the analyte of interest is required.

Prepare a Matrix Extract: The blank matrix is extracted using the same procedure as the unknown samples.

Spike with Standards: The blank matrix extract is then spiked with known concentrations of the analytical standards, including this compound.

Generate Calibration Curve: This series of matrix-matched standards is then analyzed to create a calibration curve that accounts for any signal suppression or enhancement caused by the matrix components.

Even when using isotopically labeled internal standards, studies have shown that matrix-matching of the calibration solution is often necessary for highly accurate quantification, as the intensity ratio of the target analyte to the internal standard can still be influenced by the matrix. researchgate.net

Calibration ApproachDescriptionAdvantagesDisadvantages
Solvent-Based Calibration Standards are prepared in a clean solvent.Simple and quick to prepare.Does not account for matrix effects, potentially leading to inaccurate results.
Internal Standard Calibration A known amount of an isotopically labeled standard (e.g., this compound) is added to all samples and standards.Corrects for variations in sample preparation and instrument response.May not fully compensate for matrix-induced signal suppression or enhancement. researchgate.net
Matrix-Matched Calibration Standards are prepared in a blank matrix extract.Compensates for matrix effects by creating a calibration curve in a similar analytical environment as the samples. reddit.comRequires a suitable blank matrix, which can be difficult to obtain. More labor-intensive to prepare. reddit.com
Matrix-Matched Internal Standard Calibration Combines the use of an internal standard with matrix-matched calibrants.Considered the "gold standard" for correcting matrix effects in complex samples. reddit.comMost resource-intensive approach.

Table 2. Comparison of Calibration Strategies for the Quantification of this compound.

Challenges in Simulating Long-Term Environmental Fate

Modeling the long-term environmental fate of this compound is essential for understanding its persistence, transport, and potential for accumulation. However, such simulations are fraught with challenges, particularly due to its nature as a deuterated compound often used as a tracer.

Environmental fate models, such as multimedia fugacity models, are used to predict the partitioning and degradation of chemicals in the environment. nih.govnih.gov For cVMS, these models have shown that a large fraction of releases tends to remain in the atmosphere, where they are degraded, resulting in short global residence times compared to persistent organic pollutants (POPs). nih.gov

Specific Challenges for a Deuterated Compound:

Kinetic Isotope Effect (KIE): The presence of deuterium (B1214612) in place of hydrogen can alter the rates of chemical reactions, including environmental degradation pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to slower degradation rates for deuterated compounds. nih.gov This "kinetic isotope effect" must be accounted for in fate models to avoid underestimating the persistence of this compound.

Tracer vs. Contaminant: this compound is typically used as a tracer to study the fate of its non-deuterated counterparts. inl.gov A key challenge in modeling is to distinguish the behavior of the intentionally introduced deuterated tracer from any potential background presence of the compound itself, although this is generally assumed to be negligible. The model must be able to track the tracer as a distinct entity. mdpi.com

Lack of Specific Input Parameters: Many environmental models rely on a set of physicochemical properties (e.g., partition coefficients, degradation half-lives). nih.govresearchgate.net While data exists for common cVMS like D4, D5, and D6, specific experimental data for this compound may be scarce. nih.gov Models may need to rely on estimated properties, introducing uncertainty into the predictions.

Complex Environmental Systems: Simulating fate in complex, heterogeneous environments like polar regions presents additional challenges. Low temperatures and seasonal variations can significantly affect the partitioning behavior and degradation rates of cVMS. researchgate.net Models must be parameterized to accurately reflect these unique conditions.

Scaling Laboratory Results to Environmental Realities

A significant challenge in the environmental risk assessment of this compound lies in the extrapolation of data from laboratory-based studies to actual environmental conditions. Laboratory experiments are designed to simplify complex systems to understand specific processes under controlled parameters. However, the environment is a dynamic and heterogeneous system, making direct one-to-one scaling problematic.

One of the primary difficulties is replicating the variability of environmental factors in the lab. For instance, laboratory studies on the degradation of siloxanes may use standardized soil or sediment types. In reality, soil composition, including organic matter content, microbial population, pH, and moisture levels, varies significantly by location and season. researchgate.netmdpi.com Research on polydimethylsiloxane (B3030410) (PDMS), a related silicone polymer, has shown that degradation rates observed in the field can differ from those predicted by laboratory experiments. A field study on PDMS degradation found that while the compound did degrade as expected from lab data, the rate was influenced by seasonal changes in temperature and moisture. researchgate.net

Furthermore, environmental models used to predict the fate and transport of chemicals like this compound often rely on parameters derived from laboratory measurements, such as partition coefficients and degradation half-lives. rsc.orgresearchgate.net The accuracy of these models is inherently limited by the degree to which these lab-derived constants represent the processes in a complex, multi-compartment environment. researchgate.net Challenges in environmental fate modeling include accurately describing bioavailability and accounting for the diversity of ecosystem structures. researchgate.net For example, the persistence of a substance can be highly variable depending on the specific environmental compartment and the multitude of influencing factors, leading to experimental half-lives that can span several orders of magnitude. nih.gov

The following table illustrates some of the key discrepancies between laboratory and environmental conditions that complicate the scaling of research findings for this compound:

ParameterLaboratory ConditionsEnvironmental Realities
Temperature Constant, controlledDiurnal and seasonal fluctuations
Moisture Optimized for specific processesVariable (precipitation, evaporation)
Microbial Activity Often single strains or simplified consortiaDiverse and competitive microbial communities
Substrate Homogeneous, sterilized or standardized mediaHeterogeneous (soil, sediment, water) with varying organic carbon and mineral content
Chemical Exposure Controlled, often single-compound exposureCo-exposure to a complex mixture of pollutants
Transport Processes Limited (e.g., batch reactors)Subject to advection, dispersion, volatilization, and deposition

Addressing Complex Environmental Interactions

The environmental behavior of this compound is not solely governed by its intrinsic properties but is also heavily influenced by its interactions with various components of the ecosystem. Understanding these complex interactions is crucial for a realistic assessment of its environmental fate.

Sorption and Partitioning:

A key process determining the environmental distribution of this compound is its sorption to soil, sediment, and suspended particulate matter. The partitioning behavior of volatile methylsiloxanes (VMS) is complex. Studies on related VMS compounds like D4 and D5 have shown that their sorption is primarily dominated by partitioning into organic matter. researchgate.net However, the measured organic carbon-water (B12546825) partition coefficients (Koc) for some VMS were found to be significantly lower than what would be predicted based on their octanol-water partition coefficients (Kow), suggesting that fundamental differences exist between natural organic matter and octanol (B41247) as partitioning media for these compounds. researchgate.net The presence of other substances, such as surfactants, can also influence the sorption behavior of hydrophobic compounds. nih.gov

Abiotic and Biotic Degradation:

The persistence of this compound in the environment is determined by its susceptibility to degradation processes, which can be broadly categorized as abiotic (e.g., hydrolysis, photolysis) and biotic (microbial degradation). For many organosilicon compounds, hydrolysis can be a significant degradation pathway. researchgate.net However, studies on some aromatic organosilicon compounds have indicated that while hydrolysis may be a primary elimination pathway, the resulting silicon-containing products may not be readily biodegradable. researchgate.net

The rate and extent of biodegradation are influenced by a multitude of environmental factors, including the presence of adapted microbial populations and the bioavailability of the compound. mdpi.com The complex interplay of these factors makes it challenging to predict the dominant degradation pathways and rates in different environmental compartments. For instance, the degradation of silicone polymers in soil is influenced by both biotic and abiotic factors, and the degradation products themselves can undergo further transformation and transport. researchgate.net Atmospheric degradation, primarily through reactions with hydroxyl radicals, is another important removal pathway for volatile cyclosiloxanes. acs.org

The following table summarizes key environmental interactions and the challenges they present in this compound research:

InteractionInfluencing FactorsResearch Challenges
Sorption to Soil/Sediment Organic carbon content, clay mineralogy, pH, presence of co-contaminants. researchgate.netnih.govPredicting partitioning behavior accurately across diverse environmental matrices; understanding the role of pore-filling mechanisms. researchgate.net
Abiotic Degradation pH, temperature, sunlight intensity. mdpi.comDetermining the rates of hydrolysis and photolysis under environmentally relevant conditions and identifying degradation products.
Biotic Degradation Microbial community structure and adaptation, nutrient availability, bioavailability of the compound. mdpi.comIsolating and characterizing microorganisms capable of degrading the compound; assessing biodegradation rates in complex microbial ecosystems.
Atmospheric Transport Volatility, atmospheric chemistry (e.g., OH radical concentration). acs.orgModeling long-range transport and atmospheric deposition.

Interlaboratory Comparison and Standardization of Methods

Ensuring the quality, comparability, and reliability of analytical data for this compound is paramount for accurate environmental assessment and regulatory decision-making. This necessitates robust analytical methods and measures to ensure consistency across different laboratories.

Interlaboratory Comparison:

Interlaboratory comparisons, also known as round-robin tests or proficiency testing, are crucial for evaluating the performance of analytical methods and the competence of laboratories. researchgate.netscispace.com In such studies, identical samples are sent to multiple laboratories for analysis, and the results are compared to assess accuracy and precision. researchgate.net While no specific inter-laboratory studies for this compound have been identified, studies on other cyclosiloxanes can provide insights into potential challenges. For instance, a laboratory comparison for isocyanates revealed variability between different analytical methods, highlighting the need for careful method selection and validation. researchgate.net

Standardization of Methods:

The development and adoption of standardized analytical methods are essential for generating comparable data. Standard Operating Procedures (SOPs) provide detailed, step-by-step instructions for all aspects of the analytical process, from sample collection and preparation to instrumental analysis and data reporting. epa.govlearning-cleanairasia.orgfao.orgca.gov Adherence to SOPs helps to minimize variability within and between laboratories.

A critical component of method standardization is the availability of certified reference materials (CRMs). CRMs are highly characterized materials with a certified value for the concentration of the analyte of interest. nih.govmdpi.commdpi.com They are used for calibrating instruments, validating methods, and assessing the accuracy of analytical results. The development of a CRM for this compound would be a significant step towards ensuring the quality and consistency of its measurement in environmental matrices.

The following table outlines key aspects of interlaboratory comparison and standardization for this compound analysis:

AspectPurposeKey Considerations
Interlaboratory Comparison (Round-Robin Tests) Assess method performance and laboratory proficiency; identify sources of analytical variability. researchgate.nettestex.comHomogeneity and stability of test materials; statistical analysis of results; clear instructions for participants. testex.com
Standard Operating Procedures (SOPs) Ensure consistent application of analytical methods; provide a basis for training and quality control. epa.govlearning-cleanairasia.orgwa.govDetailed descriptions of all procedural steps; clear quality control criteria; regular review and updates.
Certified Reference Materials (CRMs) Method validation; instrument calibration; ensuring traceability of measurements. nih.govmdpi.comHomogeneity and long-term stability; accurate and precise characterization of the analyte concentration; commutability with real samples.

Conclusion and Future Research Perspectives on Tetradecamethylcycloheptasiloxane D42

Summary of Key Scientific Contributions and Understandings

Tetradecamethylcycloheptasiloxane, commonly known as D7, is a cyclic volatile methylsiloxane (cVMS) characterized by a ring structure of seven silicon and seven oxygen atoms, with methyl groups attached to each silicon atom. chemicalinsights.org While extensive research has focused on its non-deuterated form due to its prevalence in consumer and industrial products and subsequent environmental detection, the scientific utility of its deuterated isotopologue, Tetradecamethylcycloheptasiloxane-d42, lies primarily in its potential as a powerful analytical tool. chemicalinsights.orgnih.gov

The key scientific contribution of deuterated compounds like this compound is their application as internal standards and tracers in environmental fate and transport studies. nih.gov In complex environmental matrices, accurately quantifying the native compound can be challenging. By introducing a known amount of the deuterated analogue, which is chemically identical but mass-shifted, researchers can correct for losses during sample preparation and analysis, leading to more accurate and reliable quantification of the parent compound in various media, including air, water, soil, and biota. nih.govfrontiersin.org

Furthermore, the study of deuterated siloxanes provides foundational knowledge for understanding the atmospheric degradation of cVMS. For instance, experiments with deuterated hexamethyldisiloxane (B120664) (D18L2) have been used to constrain the identity of oxidation products, helping to elucidate complex reaction mechanisms. nih.gov This understanding is critical for assessing the environmental impact of the entire class of cVMS compounds. nih.gov

Below is a table summarizing the known physicochemical properties of the non-deuterated Tetradecamethylcycloheptasiloxane (D7), which are essential for predicting the behavior of its deuterated counterpart.

PropertyValue
Molecular Formula C14H42O7Si7
Molar Mass 519.08 g/mol
Density 0.9703 g/cm³
Melting Point -32°C
Boiling Point 151°C at 20 mmHg
CAS Number 107-50-6
Data sourced from multiple chemical databases. chembk.com

Unaddressed Research Questions and Emerging Areas

Despite the foundational understanding, significant research gaps remain. The application of this compound opens up several emerging areas of inquiry that could profoundly enhance our knowledge of cyclosiloxane behavior.

Exploration of Novel Degradation Pathways

The environmental degradation of cyclosiloxanes is a critical factor in determining their persistence and impact. researchgate.net Primary known pathways include atmospheric oxidation by hydroxyl (OH) radicals and hydrolysis in water and soil. nih.govresearchgate.net However, the precise mechanisms and kinetics of these reactions are not fully understood.

The use of this compound can provide deeper insights through the study of the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org By comparing the degradation rates of D7 and its d42 isotopologue, researchers can determine whether the cleavage of C-H bonds is a rate-determining step in any degradation pathway. A significant KIE would provide strong evidence for specific mechanistic steps, helping to refine degradation models. researchgate.netprimescholars.com For example, while Si-O bond scission is considered a primary degradation mechanism, understanding the role of the methyl groups in secondary reactions is an area ripe for exploration. researchgate.net

Refined Modeling of Global Environmental Cycles

Cyclosiloxanes are globally distributed, having been detected in remote environments like the Arctic, far from their primary sources. nih.govresearchgate.net This indicates that long-range atmospheric transport is a significant distribution pathway. rsc.org Global fate and transport models, such as GloboPOP and BETR Global, have been used to simulate this distribution, but their accuracy depends on precise input parameters for processes like atmospheric degradation, deposition, and intermedia transport. nih.govnih.gov

This compound can serve as an ideal environmental tracer to validate and refine these models. mdpi.comgw-project.orghutton.ac.uk By releasing the deuterated compound in controlled field studies or mesocosms, scientists can track its movement and transformation through different environmental compartments (air, water, sediment) with high specificity. battelle.orgfera.co.uk Isotope ratio mass spectrometry can distinguish the tracer from the background of the non-deuterated compound, allowing for precise quantification of transport rates and partitioning coefficients. This empirical data is invaluable for calibrating models to more accurately predict the global cycling of D7 and other cVMS. nih.gov

Broader Implications for Cyclosiloxane Research and Environmental Science

The focused study of this compound holds implications that extend beyond this single compound. It serves as a model for utilizing stable isotope labeling to address fundamental questions in environmental chemistry. The methodologies and insights gained from tracing this specific deuterated siloxane can be applied to a wide range of other emerging environmental contaminants.

By providing a tool to dissect reaction mechanisms, trace environmental pathways, and enhance analytical detection, research on this compound will contribute to a more robust and predictive understanding of how cyclosiloxanes and other high-production-volume chemicals behave in the environment. This knowledge is fundamental for developing effective environmental risk assessments and management strategies, ultimately supporting the protection of ecosystem and human health. researchgate.net

Q & A

Basic: What methodologies are recommended for synthesizing Tetradecamethylcycloheptasiloxane-d42 with high isotopic purity?

Answer:
Synthesis typically involves catalytic deuteration of the non-deuterated analog using platinum-based catalysts (e.g., Pt/C or PtO₂) in deuterated solvents (e.g., D₂O or deuterated toluene). Key steps include:

  • Reaction Conditions: High-pressure hydrogenation reactors under controlled temperature (80–120°C) to ensure complete deuteration of methyl groups.
  • Purification: Fractional distillation or preparative chromatography to isolate the deuterated compound, followed by NMR validation of deuterium incorporation (targeting >99% isotopic purity) .

Table 1: Example of deuteration efficiency under varying conditions:

CatalystSolventTemperature (°C)Isotopic Purity (%)
Pt/CD₂O10098.5
PtO₂C₆D₆12099.2

Basic: How should researchers characterize the physicochemical properties of this compound?

Answer:

  • NMR Spectroscopy: Use 2^2H-NMR to confirm deuterium distribution and 29^{29}Si-NMR to verify siloxane ring integrity.
  • Mass Spectrometry: High-resolution MS (HRMS) with electron ionization (EI) to detect isotopic clusters and validate molecular formula (C₁₄D₄₂O₇Si₇).
  • Thermal Stability: Thermogravimetric analysis (TGA) under inert atmosphere to assess decomposition thresholds (>250°C for siloxanes) .

Advanced: What experimental designs mitigate matrix effects when using this compound as an internal standard in environmental samples?

Answer:

  • Isotope Dilution: Spike samples with a known concentration of the deuterated compound before extraction to correct for recovery losses.
  • Matrix-Matched Calibration: Prepare calibration curves in blank matrices (e.g., soil or water extracts) to account for interference.
  • Cross-Validation: Compare results with alternative standards (e.g., 13^{13}C-labeled analogs) to identify systematic biases .

Advanced: How can researchers resolve discrepancies in degradation kinetics data for this compound under varying pH conditions?

Answer:

  • Controlled Replicates: Conduct triplicate experiments at each pH level (e.g., pH 2–12) with rigorous temperature control (±0.5°C).
  • Mechanistic Modeling: Apply pseudo-first-order kinetics models to identify pH-dependent degradation pathways (e.g., hydrolysis vs. radical-mediated cleavage).
  • Error Source Analysis: Use ANOVA to distinguish experimental noise from true pH effects, referencing EPA systematic review protocols for data validation .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to prevent inhalation of volatile siloxanes.
  • PPE: Wear nitrile gloves and safety goggles; avoid latex due to permeability.
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste per TSCA guidelines. Refer to TCI America SDS templates for siloxane handling .

Advanced: How can isotopic exchange impact the long-term stability of this compound in storage?

Answer:

  • Storage Conditions: Store in sealed, argon-purged containers at –20°C to minimize H/D exchange with ambient moisture.
  • Stability Monitoring: Periodically analyze stored samples via 2^2H-NMR to detect deuterium loss.
  • Accelerated Aging Studies: Expose aliquots to elevated humidity (e.g., 40°C/75% RH) and model degradation rates using Arrhenius equations .

Advanced: What strategies validate the absence of cross-contamination in high-throughput screening using this compound?

Answer:

  • Blank Runs: Intersperse solvent-only samples between test batches to detect carryover.
  • Limit of Detection (LOD): Establish LOD via serial dilution (e.g., 0.1–10 ppb) and confirm with GC-MS/MS in MRM mode.
  • Interlaboratory Comparison: Share samples with collaborating labs to verify reproducibility, aligning with EPA’s TSCA risk evaluation frameworks .

Basic: Which databases provide authoritative physicochemical data for this compound?

Answer:

  • PubChem: Offers structural data and toxicity profiles.
  • EPA CompTox Dashboard: Lists environmental fate and regulatory status.
  • CAS Common Chemistry: Provides validated synonyms and molecular formulas.
    Avoid non-peer-reviewed sources; prioritize EPA and TSCA submissions for compliance .

Advanced: How do researchers reconcile conflicting data on the environmental persistence of deuterated siloxanes?

Answer:

  • Meta-Analysis: Aggregate data from OECD 301 biodegradation tests and apply weight-of-evidence approaches.
  • Source Criticism: Evaluate study designs for variables like microbial activity and oxygen levels.
  • Modeling Tools: Use QSAR models to predict degradation half-lives, cross-referencing EPA’s SEHSC systematic reviews .

Advanced: What methodologies ensure accurate quantification of this compound in complex biological matrices?

Answer:

  • Sample Preparation: Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) using C18 cartridges.
  • Instrumentation: LC-HRMS with a HILIC column to resolve siloxanes from phospholipids.
  • Quality Controls: Include process blanks and spike-recovery samples (85–115% recovery acceptable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.